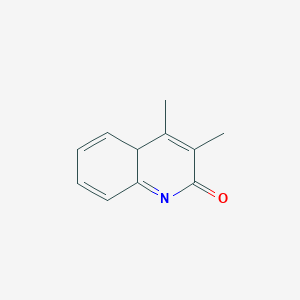

2(1H)-Quinolinone, 3,4-dimethyl-

Description

Evolution and Significance of 2(1H)-Quinolinone Structures

The 2(1H)-quinolinone structural motif is a key component in a multitude of biologically active compounds. rsc.orgfrontiersin.orgwikipedia.org Its significance stems from its ability to serve as a versatile pharmacophore, a core molecular framework that can be readily functionalized to interact with various biological targets. rsc.orgfrontiersin.orgwikipedia.org Researchers have developed numerous synthetic methodologies to access a wide array of substituted 2(1H)-quinolinones, enabling the systematic investigation of their structure-activity relationships. The evolution of synthetic strategies, from classical methods to modern catalytic approaches, has greatly expanded the chemical space accessible for drug discovery and materials science.

Distinctive Features of 3,4-Dimethyl-2(1H)-Quinolinone within Heterocyclic Chemistry

2(1H)-Quinolinone, 3,4-dimethyl- is a specific derivative within the broader quinolinone class. Its chemical structure is characterized by the presence of two methyl groups at the 3 and 4 positions of the quinolinone ring. The introduction of these methyl groups can influence the molecule's steric and electronic properties, potentially affecting its reactivity, solubility, and biological activity compared to the unsubstituted parent compound or other derivatives.

At present, detailed and specific research findings exclusively focused on the distinctive physicochemical and biological features of 2(1H)-Quinolinone, 3,4-dimethyl- are limited in publicly available scientific literature.

Research Trajectories in 2(1H)-Quinolinone, 3,4-dimethyl- Chemistry

Current research trends in quinolinone chemistry are largely directed towards the synthesis and evaluation of novel derivatives with potential therapeutic applications. While specific research trajectories for 2(1H)-Quinolinone, 3,4-dimethyl- are not extensively documented, the broader field of quinolinone research provides a context for its potential areas of investigation. These include its exploration as a scaffold for developing agents with anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinolinone core continues to be a key strategy in the quest for new and improved therapeutic agents. nih.govdoaj.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3,4-dimethyl-4aH-quinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6,9H,1-2H3 |

InChI Key |

VBZXRGCFVFVPCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N=C2C1C=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Quinolinone, 3,4 Dimethyl and Its Derivatives

Strategic Approaches to the Core 2(1H)-Quinolinone, 3,4-dimethyl- Scaffold

The construction of the 2(1H)-quinolinone core is a critical step in the synthesis of 3,4-dimethyl-2(1H)-quinolinone. Several classical and modern synthetic methods are employed, each with its own advantages and substrate scope.

Friedel-Crafts Acylation and Cyclization Routes for Substituted Aniline (B41778) Derivatives

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and can be adapted for the synthesis of quinolinones. rsc.orgnih.gov This approach typically involves the acylation of an appropriately substituted aniline derivative, followed by an intramolecular cyclization to form the quinolinone ring. For the synthesis of 3,4-dimethyl-2(1H)-quinolinone, this could involve the reaction of an N-acylated aniline with a suitable reagent to introduce the 3,4-dimethyl pattern, followed by a Lewis acid-catalyzed cyclization. digitellinc.com The choice of Lewis acid and reaction conditions is crucial to control regioselectivity and yield.

A general representation of this strategy involves the acylation of an aniline to form an N-aryl amide. This intermediate can then undergo an intramolecular Friedel-Crafts reaction, often promoted by a strong acid or Lewis acid, to close the heterocyclic ring. The substitution pattern on the starting aniline dictates the final substitution on the quinolinone ring.

Condensation and Cyclization Reactions Utilizing Dicarbonyl Compounds

Condensation reactions between anilines and dicarbonyl compounds provide a versatile route to quinolinones. The Knorr and Conrad-Limpach syntheses are classic examples of this approach. In the context of 3,4-dimethyl-2(1H)-quinolinone, a key intermediate could be formed by the condensation of an aniline with a β-ketoester or a 1,3-diketone. For instance, the reaction of an aniline with 2-methyl-3-oxobutanoate could potentially lead to the desired 3,4-dimethyl substitution pattern upon cyclization.

The Weiss-Cook reaction, a condensation of a 1,3-dicarbonyl compound with a 1,2-dicarbonyl compound, is another powerful method for constructing bicyclic systems and could be adapted for quinolinone synthesis. orgsyn.org The reaction of 2-acylcyclohexane-1,3-diones with cyclic azomethines has also been shown to produce polycyclic nitrogen-containing compounds, demonstrating the utility of dicarbonyl compounds in complex heterocyclic synthesis. researchgate.net The Claisen condensation is another relevant reaction for forming the 1,3-dicarbonyl pattern often found in quinolinone precursors. youtube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.govrsc.org This technology has been successfully applied to the synthesis of various quinolinone derivatives. ingentaconnect.commdpi.com The key advantages of microwave heating include rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.

For the synthesis of 3,4-dimethyl-2(1H)-quinolinone, a microwave-assisted approach could significantly enhance the efficiency of condensation and cyclization reactions. For example, the multicomponent reaction of an aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine has been shown to produce tetrahydropyrimido[4,5-b]quinolines under microwave irradiation, highlighting the potential for rapid assembly of complex quinoline-fused systems. nih.gov

| Reaction Type | Conditions | Time | Yield | Reference |

| Multicomponent | Microwave | 9-10 min | - | nih.gov |

| Cyclization | Microwave, 80°C | 1 h | Good | nih.gov |

| Condensation | Microwave | - | High | ingentaconnect.com |

Catalytic Synthesis Approaches (e.g., Chloramine-T, Palladium)

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both metal-based and organocatalysts have been employed in the synthesis of quinolinones.

Chloramine-T: Chloramine-T has been demonstrated as an effective catalyst for the synthesis of substituted quinolines. researchgate.net It can facilitate the reaction between 2-aminoaryl ketones and other ketones to yield quinoline (B57606) derivatives. researchgate.net This method is attractive due to the availability and low cost of the catalyst. The reaction is typically carried out at reflux in acetonitrile. researchgate.net

Palladium: Palladium catalysis is a versatile tool for the formation of C-C and C-N bonds, making it highly suitable for quinolinone synthesis. nih.govmdpi.comresearchgate.netrsc.org Palladium-catalyzed carbonylative cyclization reactions are particularly effective for constructing the quinolinone core. nih.gov These reactions often involve the coupling of an o-iodoaniline with an alkyne or other coupling partner in the presence of carbon monoxide and a palladium catalyst. nih.gov The use of a dual-base system in palladium-catalyzed carbonylative cyclization with Fe(CO)5 has been shown to enhance selectivity in 4-quinolone formation. nih.gov

| Catalyst | Reaction Type | Key Features | Reference |

| Chloramine-T | Condensation/Cyclization | Efficient, uses readily available catalyst. | researchgate.net |

| Palladium | Carbonylative Cyclization | High efficiency, good functional group tolerance. | nih.govnih.gov |

| Palladium | Suzuki Cross-Coupling | Forms C-C bonds for derivatization. | mdpi.com |

| Palladium | C-H Functionalization | Direct functionalization of the quinoline core. | rsc.org |

Solvent-Free Synthetic Methods

Solvent-free or "green" chemistry approaches are gaining increasing attention due to their environmental benefits. These methods often involve heating a mixture of reactants without a solvent, which can lead to higher reaction rates and simplified workup procedures. The synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones has been successfully achieved under solvent-free conditions using catalysts like N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodiimide (B86325) (DCC). researchgate.net A similar strategy could be envisioned for the synthesis of 3,4-dimethyl-2(1H)-quinolinone, potentially involving the solvent-free condensation of appropriate precursors.

Derivatization and Functionalization Strategies of 2(1H)-Quinolinone, 3,4-dimethyl-

Once the core 2(1H)-quinolinone, 3,4-dimethyl- scaffold is in hand, further derivatization can be carried out to explore its chemical space and biological activity. Common derivatization strategies include modifications at the N1-position, the aromatic ring, and the methyl groups at C3 and C4.

Functionalization of the quinolinone core can be achieved through various reactions. For instance, N-alkylation or N-arylation at the lactam nitrogen is a common modification. The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions to introduce a wide range of substituents. digitellinc.com The methyl groups at C3 and C4 could potentially be functionalized through radical reactions or by conversion to other functional groups.

Nucleophilic Substitution Reactions

The quinolinone scaffold is amenable to nucleophilic substitution reactions, particularly at the C4 position. While the 3,4-dimethyl derivative itself is substituted at this position, understanding the reactivity of related chloro-substituted quinolinones provides insight into the synthesis of diverse derivatives. For instance, in related systems like 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the C4 position is a reactive site for nucleophilic attack. nih.gov This allows for its displacement by various nucleophiles, including thiols, hydrazines, and amines, leading to the formation of 4-sulfanyl, 4-hydrazino, and 4-amino quinolinone derivatives, respectively. nih.gov

Furthermore, nucleophilic substitution of hydrogen (SNH) can occur in activated quinoline systems. In nitroquinoline derivatives, for example, a nitro group can activate the ring for nucleophilic attack, allowing for the direct substitution of a hydrogen atom by a nucleophile like 9H-carbazole. researchgate.net Similarly, the presence of a chlorine atom at the C4 position can facilitate a standard nucleophilic aromatic substitution (SNAr) reaction. researchgate.net These reactions underscore the versatility of the quinolinone ring in generating new carbon-nitrogen and carbon-sulfur bonds, which are crucial for building molecular complexity.

Mannich Reaction and Aminomethylation

The Mannich reaction is a powerful three-component condensation used to introduce an aminomethyl group onto an acidic proton-containing substrate. organic-chemistry.org For quinolinones, this reaction typically occurs at the nucleophilic C3 position. thieme-connect.com The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active methylene (B1212753) group at the C3 position of the quinolinone ring. organic-chemistry.org

The synthesis of 3-dimethylaminomethyl-2-methyl-1H-quinolin-4-one is a clear example of this transformation. acs.org This Mannich base can then serve as a versatile intermediate for synthesizing a variety of other 3-aminomethylated quinolin-4-ones through a process known as reamination or transaminomethylation. acs.org In this subsequent step, the dimethylamino group is displaced by other primary or secondary amines, offering an effective route to a library of derivatives.

Below is a table summarizing the synthesis of various 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones from the corresponding Mannich base. acs.org

| Amine Used for Reamination | Resulting Substituent at C3 |

| Aniline | Phenylaminomethyl |

| 2-Aminopyridine | 2'-Pyridinaminomethyl |

This method highlights an efficient pathway for the aminomethylation of the quinolinone core, a key functionalization strategy. acs.org

Thionation Reactions and Thioquinoline Analogues

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). In the context of 2(1H)-quinolinones, this reaction transforms the lactam oxygen into sulfur, yielding the corresponding 2(1H)-quinolinethione analogue. Common reagents for this transformation include phosphorus pentasulfide (P4S10) and Lawesson's reagent.

The direct thionation of quinolinones using phosphorus pentasulfide can sometimes result in poor yields. nih.gov However, the reaction is a viable, albeit sometimes low-yielding, method to produce the desired thione. For instance, the reaction of a 4-chloroquinolinone with thiourea (B124793) under fusion conditions has been shown to produce the corresponding 4-sulfanyl-quinolin-2(1H)-one, indicating the thione tautomer is accessible. nih.gov More advanced methods involving Lawesson's reagent have been used on complex quinolinone-derived enamines to produce sulfur-containing heterocyclic systems. nih.gov The treatment of a quinolinone-derived enaminone with phosphorus pentasulfide has also been reported to yield a non-phosphorylated thioxothiopyranoquinolinone product. nih.gov

Esterification and Acylation Reactions

The 2(1H)-quinolinone structure contains a secondary amine (lactam) nitrogen and, through its tautomeric form (2-hydroxyquinoline), a hydroxyl group, both of which are potential sites for acylation and esterification. nih.gov

N-Acylation: The nitrogen atom of the quinolinone ring can be acylated using acyl chlorides. This has been demonstrated in the synthesis of N-acyl quinolin-2(1H)-ones, which have been identified as a promising class of selective anti-Acanthamoeba agents. nih.gov Similarly, N-benzoylated derivatives of 3-aminomethyl-2-methyl-1H-quinolin-4-one have been prepared by reacting the precursor with benzoyl chloride, showcasing acylation on a substituent. acs.org

O-Alkylation and O-Acylation (Esterification): The tautomeric equilibrium between 2(1H)-quinolinone and 2-hydroxyquinoline (B72897) allows for reactions at the oxygen atom. nih.gov O-alkylation of the pyridone moiety in related systems has been shown to enhance biological activity by creating new aromatic pyridine (B92270) derivatives. nih.gov While direct esterification to form O-acyl derivatives can be challenging, related reactions are known. For example, a DMAP-catalyzed reaction of 2-alkenylanilines with di-tert-butyl dicarbonate (B1257347) can produce tert-butyl quinolin-2-yl carbonates, which are effectively O-acylated quinolinone derivatives. organic-chemistry.org These carbonates can then be converted into the corresponding quinolinones. organic-chemistry.org This demonstrates that the oxygen of the quinolinone tautomer is a viable site for derivatization.

Formation of Fused Heterocyclic Systems

The 2(1H)-quinolinone scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems, particularly those containing phosphorus. These reactions often start with a derivatized quinolinone, such as a 3-acyl-4-hydroxy-2(1H)-quinolinone, which possesses enhanced reactivity.

Pyranoquinolinylphosphonates and Oxopyranylphosphonates

Complex heterocyclic systems can be constructed by reacting quinolinone derivatives with phosphorus reagents. The chemical reactivity of 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone, an enaminone derived from a quinolinone, has been studied extensively. researchgate.net

Pyranoquinolinylphosphonates: Treatment of the aforementioned enaminone with diethyl phosphite (B83602) in a basic medium leads to cyclization, forming a pyranoquinolinylphosphonate derivative. researchgate.net

Oxopyranylphosphonates: In a similar fashion, reacting the same enaminone precursor with triethoxy phosphonoacetate results in the formation of a substituted oxopyranylphosphonate. researchgate.net

These reactions demonstrate the utility of quinolinone enamines as synthons for building fused phosphorus-containing rings.

Oxathiaphosphininyl, Diazaphosphininyl, and Oxazaphosphininyl Derivatives

Further elaboration of the quinolinone core can lead to six-membered heterocyclic rings containing phosphorus and other heteroatoms like sulfur, nitrogen, or oxygen. nih.govresearchgate.net Using the same enaminone precursor, 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone, a variety of fused systems can be synthesized. nih.govresearchgate.net

The table below summarizes the synthesis of these derivatives. nih.govresearchgate.net

| Reagent | Resulting Fused Heterocycle | Product Yield |

| O,O-Diethyl dithiophosphoric acid | 3-[4-(dimethylamino)-2-ethoxy-2-oxido-4H-1,3,2-oxathiaphosphinin-6-yl]-4-hydroxy-1-methylquinolin-2(1H)-one | 40% |

| O,O-Diethyl dithiophosphoric acid | 3-(2-ethoxy-2-oxido-4H-1,3,2-oxathiaphosphinin-6-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | 45% |

| P-Phenylphosphonic diamide | Diazaphosphininyl derivative | Excellent |

| P-Phenylphosphonic diamide | Oxazaphosphininyl derivative | Excellent |

| Lawesson's reagent | 3-(4-(dimethylamino)-2-(4-methoxyphenyl)-2-sulfanylene-4H-1,3,2-oxathiaphosphinin-6-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | Not specified |

These reactions showcase advanced synthetic strategies that utilize the inherent reactivity of the quinolinone framework to construct novel, complex heterocyclic molecules with fused phosphinine rings. nih.govresearchgate.net

Indoloquinolines and Related Fused Architectures

The synthesis of indoloquinolines, a class of tetracyclic compounds with significant biological activity, represents a key area of advanced organic synthesis. unit.no These structures, which feature an indole (B1671886) nucleus fused to a quinoline framework, can be accessed through various strategies. One prominent method involves the construction of the indole ring onto a pre-existing quinoline scaffold, often utilizing the Fischer indole synthesis. wikipedia.orgmdpi.com

The Fischer indole synthesis is a robust reaction that forms an indole from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org For the synthesis of an indolo[3,2-c]quinoline architecture from a 3,4-dimethyl-2(1H)-quinolinone precursor, a plausible pathway would involve the introduction of a hydrazine (B178648) moiety at the C-4 position of the quinolinone ring. The resulting 4-hydrazino-3-methyl-2(1H)-quinolinone could then be reacted with a suitable ketone or aldehyde. The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A critical nih.govnih.gov-sigmatropic rearrangement follows, leading to a diimine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring, thus completing the fused tetracyclic system. wikipedia.orgmdpi.com

Table 1: Proposed Fischer Indole Synthesis for an Indoloquinoline Derivative

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | 4-Chloro-3,4-dimethyl-2(1H)-quinolinone | Hydrazine hydrate | Heat | 4-Hydrazino-3,4-dimethyl-2(1H)-quinolinone |

| 2 | 4-Hydrazino-3,4-dimethyl-2(1H)-quinolinone | Cyclohexanone | Acid catalyst (e.g., PPA, HCl) | Phenylhydrazone |

| 3 | Phenylhydrazone | Heat, Acid | nih.govnih.gov-sigmatropic rearrangement | Diimine |

| 4 | Diimine | Heat, Acid | Cyclization, Elimination of NH₃ | 3,4-Dimethyl-5,6-dihydro-11H-indolo[3,2-c]quinolin-6-one |

This table presents a hypothetical reaction pathway based on established Fischer Indole Synthesis principles.

Specific Derivatization at C-3, C-4, C-6, and N-1 Positions

The functionalization of the 2(1H)-quinolinone, 3,4-dimethyl- scaffold at specific positions is crucial for synthesizing a diverse library of derivatives. The C-3 methyl, C-4 methyl, C-6 aromatic proton, and N-1 amide proton offer distinct sites for chemical modification.

Derivatization at the C-3 and C-4 Positions: The methyl groups at the C-3 and C-4 positions are amenable to reactions typical for activated methyl groups. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group. jk-sci.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). chemeurope.comorganic-chemistry.org The electron-rich nature of the quinolinone ring system can activate the adjacent methyl group (primarily the C-3 methyl due to its enamine-like reactivity) toward electrophilic attack by the Vilsmeier reagent, leading to the formation of an aldehyde after hydrolysis. semanticscholar.org

Derivatization at the C-6 Position: The C-6 position of the quinolinone ring is a prime site for electrophilic aromatic substitution, given that it is para to the electron-donating amino group of the lactam ring and activated by the ortho-para directing methyl groups. Nitration is a common example of such a transformation. digitellinc.com Using a mixture of concentrated nitric acid and sulfuric acid, a nitro group (-NO₂) can be selectively introduced at the C-6 position. sapub.orgresearchgate.net The resulting 6-nitro derivative serves as a versatile intermediate for further functionalization, such as reduction to an amino group. digitellinc.com

Derivatization at the N-1 Position: The nitrogen atom within the lactam ring can be readily functionalized through N-alkylation. rsc.org This reaction typically involves treating the quinolinone with a suitable alkyl halide in the presence of a base. The base deprotonates the N-H group, generating a nucleophilic anion that subsequently displaces the halide from the alkylating agent in an Sₙ2 reaction. This method allows for the introduction of a wide variety of alkyl or aryl groups at the N-1 position, significantly altering the compound's properties. One-pot transfer hydrogenation and N-alkylation procedures have also been developed for quinolines using alcohols as alkylating agents. rsc.org

Table 2: Summary of Potential Derivatization Reactions

| Position | Reaction Type | Reagents | Product Type |

| C-3 | Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 3-Formyl-4-methyl-2(1H)-quinolinone |

| C-6 | Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3,4-Dimethyl-6-nitro-2(1H)-quinolinone |

| N-1 | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 1-Alkyl-3,4-dimethyl-2(1H)-quinolinone |

Mechanistic Investigations of Derivatization Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcome and optimizing the synthesis of 2(1H)-quinolinone, 3,4-dimethyl- derivatives.

The Fischer indole synthesis mechanism is a well-studied pathway. wikipedia.org It commences with the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate tautomerizes to an ene-hydrazine, which is the key species for the subsequent pericyclic reaction. Protonation of the ene-hydrazine triggers a nih.govnih.gov-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond, yielding a di-imino intermediate. Aromatization is the driving force for the final steps, which involve intramolecular cyclization of an amino group onto an imine, followed by the elimination of an ammonia molecule to furnish the stable, aromatic indole ring system. mdpi.com

The mechanism of the Vilsmeier-Haack reaction involves two main stages. wikipedia.orgchemeurope.com First is the formation of the electrophilic Vilsmeier reagent, a chloromethyleneiminium salt, from the reaction of DMF with POCl₃. organic-chemistry.org In the second stage, the electron-rich substrate, in this case the enamine-like system of the quinolinone, attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic substitution results in an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde product. chemeurope.com

Electrophilic nitration at the C-6 position follows the classical mechanism for electrophilic aromatic substitution. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid, followed by the loss of water. The π-system of the quinolinone's benzene (B151609) ring then acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the sigma complex by a weak base (like HSO₄⁻), which restores the aromaticity of the ring and yields the 6-nitro-quinolinone product. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 1h Quinolinone, 3,4 Dimethyl Derivatives

Tautomeric Equilibrium and Interconversion Studies of 2(1H)-Quinolinones

Tautomerism, the interconversion of constitutional isomers, is a fundamental characteristic of the 2(1H)-quinolinone scaffold. This equilibrium primarily involves the migration of a proton and the shifting of double bonds within the molecule.

The 2(1H)-quinolinone ring system exists in a dynamic equilibrium between two principal tautomeric forms: the keto (amide) form and the enol (imino-phenol) form. rowansci.com For 4-substituted quinolinones, this is specifically a keto-enol tautomerism, where the keto form is 2(1H)-quinolinone and the enol form is 2-hydroxyquinoline (B72897).

Keto Form (Lactam): This is the amide structure, named 2(1H)-quinolinone. It features a carbonyl group (C=O) at the C2 position and a proton on the nitrogen atom (N-H).

Enol Form (Lactim): This is the phenolic structure, which can be named 4-hydroxy-2-quinolone for the parent structure. It contains a hydroxyl group (-OH) at the C4 position and a C=N double bond within the heterocyclic ring.

The interconversion between these forms can be catalyzed by either acid or base. rowansci.comnih.gov Under acidic conditions, the process typically begins with the protonation of the carbonyl oxygen, while under basic conditions, it starts with the deprotonation of the alpha-carbon. nih.gov Generally, the keto tautomer is the more stable and predominant form at equilibrium for most simple ketones and aldehydes. scm.com However, the stability of the enol form can be significantly enhanced by factors such as conjugation, intramolecular hydrogen bonding, and the formation of an aromatic system. nih.gov In the case of 4-hydroxy-2-quinolinones, the enol form benefits from the aromaticity of the carbocyclic ring. Current time information in JP.

Table 1: Tautomeric Forms of 4-Substituted Quinolinones

| Tautomeric Form | Key Structural Features | Nomenclature |

|---|---|---|

| Keto | C=O at C2, N-H bond | 2(1H)-Quinolinone |

| Enol | C-OH at C4, C=N bond | 4-Hydroxy-2-quinolone |

The position of the tautomeric equilibrium can be quantitatively described by the equilibrium constant (Keq), which is the ratio of the concentration of the enol form to the keto form (Keq = [enol]/[keto]). acs.org A detailed thermodynamic analysis of this equilibrium provides insight into the relative stabilities of the tautomers.

The study of the equilibrium constant's dependence on temperature allows for the determination of key thermodynamic parameters, such as the standard enthalpy change (ΔH°), standard entropy change (ΔS°), and standard Gibbs free energy change (ΔG°) for the interconversion process. numberanalytics.com For instance, a study on the proton transfer reactions of certain nitroalkanes established a predictive relationship between the tautomeric equilibrium constants (expressed as pKN) and their acidity constants (pKa), highlighting how thermodynamic data can be linked to other fundamental chemical properties. researchgate.net

Hydrolysis and Decarboxylation Processes

The hydrolysis of ester and amide functionalities attached to the 2(1H)-quinolinone, 3,4-dimethyl- scaffold is a fundamental transformation. For instance, the hydrolysis of ester derivatives can be achieved under basic conditions to yield the corresponding carboxylic acids. One documented example involves the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. This reaction is typically carried out using a base such as potassium carbonate in a suitable solvent like ethanol. mdpi.com This process is crucial for the synthesis of quinoline-3-carboxylic acids, which are important intermediates for further functionalization.

Decarboxylation, the removal of a carboxyl group, is another significant reaction pathway for derivatives of 2(1H)-Quinolinone, 3,4-dimethyl-. This reaction is particularly relevant for derivatives bearing a carboxylic acid group at the 3-position. The decarboxylation of β-keto acids, a structural motif present in 3-carboxy-2-quinolones, can be induced by heating. youtube.com The reaction proceeds through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form. acs.orgresearchgate.netyoutube.com

In a specific example, the decarboxylation of a complex derivative, 3,3-dimethyl-2-(5-hydroxy-4-nitro-3-tert-butyl-6-quinoline-2-yl-pyridine-2-yl)butanoic acid, was achieved by refluxing in glacial acetic acid. This highlights that under appropriate conditions, even sterically hindered carboxylic acid derivatives of quinolines can undergo decarboxylation.

| Reaction | Reactant | Reagents and Conditions | Product | Reference |

| Hydrolysis | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea (B124793), K₂CO₃, Ethanol, Reflux | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | mdpi.com |

| Decarboxylation | 3,3-dimethyl-2-(5-hydroxy-4-nitro-3-tert-butyl-6-quinoline-2-yl-pyridine-2-yl)butanoic acid | Glacial acetic acid, Reflux | 6-(2,2-dimethylprop-3-yl)-5-tert-butyl-4-nitro-2-(quinoline-2-yl)-pyridine-3-ol |

Azidation and Related Transformations

Azidation of 2(1H)-quinolinone, 3,4-dimethyl- derivatives introduces an azide (B81097) functional group, which is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The azide group can be introduced through nucleophilic substitution of a suitable leaving group or via diazotization of an amino group followed by treatment with an azide source.

A general method for the synthesis of aryl azides involves the reaction of an aryl diazonium salt with sodium azide. This approach could be applied to an amino-substituted 3,4-dimethyl-2(1H)-quinolinone. Furthermore, reagents like imidazole-1-sulfonyl azide hydrochloride have been reported as effective diazo-transfer reagents for the conversion of primary amines to azides under mild conditions. highfine.com

Once the azide derivative is obtained, it can undergo various transformations. A prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, often catalyzed by copper(I), to form 1,2,3-triazoles. This "click chemistry" approach is widely used for the construction of complex molecular architectures.

Another important transformation of aryl azides is their reaction with isocyanides. For instance, the Ugi-azide reaction of 2-azidobenzaldehydes with amines, isocyanides, and trimethylsilyl (B98337) azide leads to the formation of tetrazoles. researchgate.net While not directly involving 2(1H)-quinolinone, 3,4-dimethyl-, this illustrates a potential pathway for the elaboration of an azido-functionalized quinolinone derivative. Subsequent treatment of the resulting tetrazoles with phosphines can initiate a Staudinger/aza-Wittig sequence to construct further heterocyclic rings. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Quinolinone, 3,4 Dimethyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of quinolinone derivatives, offering precise information about the chemical environment of hydrogen and carbon atoms.

The ¹H and ¹³C NMR spectra of 2(1H)-quinolinone, 3,4-dimethyl- exhibit characteristic signals that are crucial for its identification. In ¹H NMR, the methyl groups at positions 3 and 4 typically show distinct singlets. The aromatic protons on the carbocyclic ring display a series of multiplets in the downfield region, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C2) resonates at a significantly downfield chemical shift. The signals for the methyl carbons appear in the upfield region, while the aromatic and vinyl carbons are observed in the intermediate region. The precise assignment of these signals is often aided by two-dimensional NMR techniques such as HSQC and HMBC.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~164 |

| C3 | - | ~122 |

| C4 | - | ~140 |

| C4a | - | ~120 |

| C5 | ~7.5 | ~128 |

| C6 | ~7.2 | ~123 |

| C7 | ~7.4 | ~130 |

| C8 | ~7.1 | ~115 |

| C8a | - | ~138 |

| 3-CH₃ | ~2.2 | ~15 |

| 4-CH₃ | ~2.5 | ~18 |

| N1-H | ~12.0 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed theoretical approach for calculating NMR shielding tensors. imist.manih.gov By computing the theoretical ¹H and ¹³C NMR spectra of 2(1H)-quinolinone, 3,4-dimethyl- and comparing them with experimental data, a detailed and accurate assignment of the spectral signals can be achieved. imist.ma

This correlation is particularly valuable for complex molecules where signal overlap or ambiguous assignments are common. The agreement between the calculated and experimental chemical shifts serves as a validation of the proposed structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational dynamics not fully accounted for in the calculations. The B3LYP functional is a commonly used method in these calculations. imist.maresearchgate.net

Quinolinone derivatives can exist in tautomeric forms, primarily the keto (amide) and enol (imidic acid) forms. NMR spectroscopy is a powerful technique for studying these tautomeric equilibria. For 2(1H)-quinolinone, 3,4-dimethyl-, the predominant form is the keto tautomer, as evidenced by the presence of the N-H proton signal and the characteristic chemical shift of the C2 carbonyl carbon.

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govmdpi.com In some cases, both tautomers may be present in solution, leading to the observation of separate sets of NMR signals for each form. encyclopedia.pub The relative integration of these signals can be used to determine the equilibrium constant of the tautomerization process. ed.gov Dynamic NMR studies can also provide information on the rate of interconversion between the tautomers. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The FT-IR spectrum of 2(1H)-quinolinone, 3,4-dimethyl- is characterized by several key absorption bands. A prominent band in the region of 1650-1670 cm⁻¹ is attributed to the stretching vibration of the C=O group of the amide. The N-H stretching vibration is typically observed as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration also gives a strong signal in the Raman spectrum. Aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra.

Detailed analysis of the vibrational spectra, often supported by computational methods like DFT, allows for the assignment of specific vibrational modes to the observed absorption bands. uncw.edu This analysis provides a comprehensive understanding of the molecular structure and bonding.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1660 | C=O stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~1400 | CH₃ bending |

Note: The wavenumbers are approximate and can vary based on the physical state of the sample (solid or solution) and intermolecular interactions.

Characterization of Hydrogen Bonding Interactions

The molecular architecture and crystal packing of 2(1H)-quinolinone analogues are significantly influenced by hydrogen bonding interactions. The presence of an N-H group (proton donor) and a carbonyl C=O group (proton acceptor) in the lactam ring of the quinolinone core facilitates the formation of robust intermolecular hydrogen bonds.

Typically, these compounds form centrosymmetric dimers through strong N-H···O hydrogen bonds. researchgate.net This primary interaction is often supplemented by weaker C-H···O interactions, which contribute to the formation of more complex, higher-order supramolecular structures. nih.gov For instance, studies on related quinolinone derivatives have shown that combinations of N-H···O and C-H···O bonds can link molecules into extended three-dimensional frameworks or one-dimensional molecular ribbons. nih.gov In some quinoline-triazole analogues, these hydrogen bonding networks have been identified as the primary force directing the morphology and growth of the bulk crystal. nih.govresearchgate.net

The strength and nature of these hydrogen bonds can be analyzed using techniques like FT-IR spectroscopy, where the formation of an N-H···O bond results in a characteristic red shift (a shift to lower wavenumber) of the N-H and C=O stretching vibrations. researchgate.net Computational methods, such as Atoms in Molecules (AIM) analysis, further quantify these interactions by calculating parameters like electron density at the bond critical point, providing insight into the bond's strength and nature. researchgate.netmdpi.com

Table 1: Common Hydrogen Bonding Interactions in Quinolinone Analogues

| Interaction Type | Donor | Acceptor | Typical Structural Motif |

| Strong | N-H | C=O | Dimer, Chain |

| Weak | C-H (aromatic/aliphatic) | C=O | Ribbon, Sheet, 3D Framework |

| Weak | C-H | N (quinoline ring) | Stabilizing intramolecular/intermolecular contacts |

| Weak | C-H | π-system | C-H···π stacking |

This table is a generalized representation based on findings in related quinoline (B57606) structures. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of quinolinone derivatives. The absorption and emission of light by these molecules provide direct information about their electron transition energies.

Absorption and Emission Spectra Analysis

Analogues of 2(1H)-quinolinone typically exhibit strong absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic quinoline system and the carbonyl group. The exact position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the quinoline ring and the solvent used. mu-varna.bg For the parent quinoline molecule, electronic transitions are well-documented. scirp.org The introduction of methyl groups, as in 3,4-dimethyl-2(1H)-quinolinone, is expected to cause a slight bathochromic (red) shift in the absorption bands due to their electron-donating inductive effect.

Many quinoline derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on various functionalized quinolines show they can be blue-green emissive materials in solution. nih.gov The photophysical properties, including quantum yield and fluorescence lifetime, are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Electronic Property Investigation using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for predicting and interpreting the electronic spectra of molecules like 2(1H)-quinolinone analogues. nih.gov TD-DFT calculations can accurately predict the energies of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectra. nih.gov

These calculations provide a detailed picture of the molecular orbitals involved in each transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO may also be spread across the quinoline moiety, sometimes with contributions from substituents. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net TD-DFT allows for the investigation of how different substituents and solvents affect these orbital energies and, consequently, the absorption and emission properties.

Table 2: Calculated Electronic Properties for a Generic Quinolinone Analogue

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

| λmax (calculated) | Predicted maximum absorption wavelength | ~300 - 350 nm |

Note: These values are illustrative and based on DFT calculations for related quinoline and quinolinone systems. scirp.orgnih.govresearchgate.net Actual values depend on the specific molecule and the level of theory used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

Fragmentation Pattern Analysis for Structural Confirmation

In electron impact (EI) mass spectrometry, the fragmentation of alkylquinolines and their quinolinone derivatives follows predictable pathways that provide valuable structural information. libretexts.org For 3,4-dimethyl-2(1H)-quinolinone, the molecular ion peak (M+•) is expected to be prominent. A key fragmentation pathway for dimethylquinolines involves the loss of a methyl group (•CH₃) to form a stable [M-15]+ ion. cdnsciencepub.com This initial loss is often followed by the expulsion of small, neutral molecules characteristic of the quinoline core.

A common subsequent fragmentation is the loss of hydrogen cyanide (HCN) from the heterocyclic ring, resulting in an [M-15-27]+ fragment. Another possibility is the loss of carbon monoxide (CO) from the lactam moiety, leading to an [M-15-28]+ ion. These fragmentation patterns are diagnostic for the quinolinone structure and can be used to confirm the identity of the compound. cdnsciencepub.commcmaster.ca High-resolution mass spectrometry can be used to determine the exact mass of these fragments, confirming their elemental composition.

Table 3: Predicted Major Mass Fragments for 2(1H)-Quinolinone, 3,4-dimethyl- (Molecular Weight: 173.21 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment | Identity of Loss |

| 173 | [C₁₁H₁₁NO]+• | Molecular Ion (M+•) |

| 158 | [C₁₀H₈NO]+ | [M - CH₃]+ |

| 145 | [C₁₀H₉N]+• | [M - CO]+• |

| 131 | [C₉H₆NO]+ | [M - CH₃ - HCN]+ |

| 130 | [C₉H₈N]+ | [M - CO - CH₃]+ |

This table is based on established fragmentation patterns for alkylquinolines and quinolinones. cdnsciencepub.commcmaster.ca

Mass Spectrometric Confirmation of Isomer Co-existence in Gas Phase

Distinguishing between positional isomers using mass spectrometry can be challenging since they have identical molecular weights. However, advanced MS techniques can often confirm the co-existence of isomers in a gas-phase mixture. While the primary fragmentation pathways may be the same, the relative intensities of the fragment ions can differ significantly between isomers. nih.gov

For dimethylquinoline isomers, the ratio of the [M-H]+ to the [M-CH₃]+ ions can vary depending on the position of the methyl groups. cdnsciencepub.com Furthermore, tandem mass spectrometry (MS/MS), which involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID), can generate isomer-specific product ion spectra. By creating a spectral library from pure isomeric standards, it is possible to identify and even quantify isomers within a mixture. nih.gov

Another powerful technique is ion mobility spectrometry-mass spectrometry (IMS-MS). This method separates ions in the gas phase based on their size and shape (their collisional cross-section) before mass analysis. Positional isomers often have slightly different three-dimensional structures, leading to different drift times in the ion mobility cell, allowing for their separation and individual detection. researchgate.net This approach has been successfully used to separate and quantify isomers of compounds like dimethylbipyridine. researchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The solid-state structure of 2(1H)-Quinolinone, 3,4-dimethyl- has not been reported in publicly available scientific literature. The determination of its crystal structure would require growing a single crystal of suitable quality and analyzing it using a single-crystal X-ray diffractometer. This analysis would yield the unit cell parameters, space group, and the exact atomic coordinates of the molecule within the crystal lattice.

Analysis of Molecular Geometry and Conformation

Without experimental crystallographic data, a detailed analysis of the molecular geometry and conformation of 2(1H)-Quinolinone, 3,4-dimethyl- cannot be provided. Such an analysis would typically involve the examination of bond lengths, bond angles, and torsion angles to describe the planarity of the quinolinone ring system and the orientation of the methyl substituents.

Investigation of Intra- and Intermolecular Interactions

A crystallographic study would also reveal the nature of intra- and intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonding (e.g., N-H···O) and π-π stacking, are crucial in understanding the physical properties of the compound. However, in the absence of a determined crystal structure for 2(1H)-Quinolinone, 3,4-dimethyl-, a definitive analysis of these interactions is not possible.

Chromatographic Methods for Purity and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes in synthetic and analytical chemistry.

Specific protocols for the analysis of 2(1H)-Quinolinone, 3,4-dimethyl- using HPLC or TLC are not described in the available literature. The development of such methods would involve selecting an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase chromatography) and optimizing the mobile phase composition to achieve effective separation from starting materials, by-products, or impurities. For HPLC, this would also include the selection of a suitable detector, such as a UV-Vis spectrophotometer, to monitor the elution of the compound.

Quantum Chemical and Computational Modeling of 2 1h Quinolinone, 3,4 Dimethyl Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a fundamental computational method used in physics and chemistry to investigate the electronic structure of many-body systems. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy, making it a go-to method for studying complex organic molecules. arxiv.orgarxiv.org DFT calculations are central to predicting a wide array of molecular properties, from optimized geometries to spectroscopic and nonlinear optical characteristics.

The first step in the computational analysis of a molecule like 2(1H)-Quinolinone, 3,4-dimethyl- is geometry optimization. This procedure systematically alters the coordinates of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface. youtube.com The successful completion of this process results in a stable, optimized molecular structure, which is confirmed when forces on the atoms are minimized and the structure has converged to a local energy minimum. youtube.com

Table 1: Illustrative Optimized Geometrical Parameters for a Quinolinone Ring (Note: These are representative values; specific values for 3,4-dimethyl-2(1H)-quinolinone require dedicated calculation.)

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=O | 1.22 - 1.24 | N1-C2-C3 | ~118° |

| N1-C2 | 1.36 - 1.38 | C2-C3-C4 | ~121° |

| C3-C4 | 1.43 - 1.45 | C3-C4-C4a | ~120° |

| C4-C4a | 1.39 - 1.41 | C2-N1-C8a | ~123° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly used for organic molecules. youtube.com

6-311G : This is a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by three, allowing for more flexibility in describing chemical bonds.

Polarization Functions (d,p) : The addition of polarization functions, denoted by (d) for heavy atoms and (d,p) for heavy atoms and hydrogens respectively, is crucial. youtube.com These functions allow for non-spherical distribution of electron density, which is essential for accurately modeling bonding and lone pairs.

Diffuse Functions (++) : Diffuse functions, indicated by + or ++, are large, spread-out functions that are important for describing systems with diffuse electron density, such as anions, lone pairs, and in the calculation of excited states.

For quinolinone systems, basis sets like 6-311G(d,p) and 6-311++G(d,p) are frequently employed to achieve reliable results for geometry, energy, and electronic properties. tandfonline.comresearchgate.netresearchgate.net The larger 6-311++G(d,p) basis set, with its added diffuse functions, is particularly well-suited for detailed analyses of electronic phenomena like tautomeric equilibria and NLO properties. researchgate.net

Quinolinone derivatives can exist in different tautomeric forms, primarily through keto-enol tautomerism. For the target compound, this involves an equilibrium between the lactam (keto) form, 2(1H)-Quinolinone, 3,4-dimethyl- , and the lactim (enol) form, 2-Hydroxy-3,4-dimethylquinoline .

DFT calculations are a standard method for predicting the relative stability of these tautomers. researchgate.netnuph.edu.ua The total electronic energy of each form is calculated after geometry optimization. The tautomer with the lower total energy is considered the more stable form. Experimental and theoretical studies on related 4-quinolinones and 2-hydroxypyridines consistently show that the keto form is thermodynamically more stable than the enol form. researchgate.netnuph.edu.ua This preference is due to the greater strength of the C=O double bond compared to the C=N bond and the aromatic stabilization in the benzenoid ring of the keto form.

The energy difference (ΔE = E_enol - E_keto) quantifies this stability. A positive ΔE indicates that the keto form is favored. Calculations can be performed for the molecule in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the tautomeric equilibrium. researchgate.netnuph.edu.ua

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These orbitals are critical in determining the electronic properties and chemical reactivity of a molecule. tandfonline.com

HOMO : Represents the ability of a molecule to donate an electron. Regions with high HOMO density are sites susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a vital descriptor of molecular stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. rsc.org In studies of quinoline (B57606) derivatives, the HOMO-LUMO gap is analyzed to understand chemical stability and intramolecular charge transfer (ICT) characteristics. rsc.org

Table 2: Illustrative Frontier Orbital Energies for 2(1H)-Quinolinone, 3,4-dimethyl- (Note: These are representative values; specific values require dedicated calculation.)

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. tandfonline.com The MEP surface is colored according to the local electrostatic potential:

Red/Yellow : Regions of negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue : Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For 2(1H)-Quinolinone, 3,4-dimethyl-, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net A region of positive potential (blue) would likely be found near the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site. This analysis is crucial for understanding intermolecular interactions and molecular recognition processes. tandfonline.comresearchgate.net

Molecules with specific electronic characteristics can exhibit nonlinear optical (NLO) responses when interacting with an intense light source, a property valuable for applications in optoelectronics and photonics. researchgate.netnih.gov DFT calculations are used to predict the NLO properties of molecules, primarily the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

The first-order hyperpolarizability (β₀) is a key indicator of second-order NLO activity. tandfonline.com Molecules with large β₀ values are sought after for NLO materials. High NLO responses are often found in molecules with a "push-pull" structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, facilitating intramolecular charge transfer (ICT) upon excitation. researchgate.net For quinolinone derivatives, DFT can be used to compute these properties, often by applying a finite external electric field and calculating the response. researchgate.net The calculated values are typically compared to those of a well-known standard, such as urea, to evaluate their potential. tandfonline.com

Advanced Computational Chemistry Methods

Advanced computational chemistry offers a suite of powerful tools to investigate the electronic structure, thermodynamic stability, and intermolecular forces of molecular systems. These methods are instrumental in predicting the behavior of molecules and guiding experimental work.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, which is a key factor in molecular stability. researchgate.net This analysis transforms the complex, delocalized molecular orbitals of a system into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization and its energetic consequences. uni-muenchen.de

Thermodynamic Parameter Computations

Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for predicting the spontaneity and equilibrium of chemical reactions involving 2(1H)-Quinolinone, 3,4-dimethyl-. By determining these parameters, researchers can assess the stability of different conformations of the molecule and predict the most likely reaction pathways.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. rsc.orgnih.govnih.gov This method defines a surface for a molecule in a crystal, which is partitioned based on the electron distribution of the molecule and its neighbors. The resulting surface can be color-mapped to highlight different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For 2(1H)-Quinolinone, 3,4-dimethyl-, Hirshfeld surface analysis can provide detailed insights into how individual molecules pack together in the solid state. Two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the intermolecular contacts, showing the proportion of the surface involved in each type of interaction. nih.govnih.gov This information is crucial for understanding the physical properties of the crystalline material and for designing crystals with desired characteristics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target), which is typically a protein or other biological macromolecule. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. nih.govconnectjournals.com

For derivatives of 2(1H)-Quinolinone, molecular docking studies have been instrumental in identifying potential biological targets and in elucidating the key interactions that govern binding affinity. nih.govresearchgate.net For example, docking simulations of quinolinone derivatives with enzymes like VEGFR2 have provided insights into their potential as anticancer agents. nih.gov The docking score, which estimates the binding free energy, is a key metric used to rank and prioritize compounds for further experimental testing. nih.govconnectjournals.com These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for potent and selective binding. nih.gov

Table 1: Example of Molecular Docking Results for Quinolinone Derivatives This is a representative table. Actual values would be specific to the target and compounds studied.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | VEGFR2 | -11.4 | ASP1046, CYS919 |

| Derivative B | c-Met | -9.8 | MET1160, TYR1230 |

| Derivative C | p38α | -8.5 | LYS53, MET109 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govneliti.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules in drug discovery. nih.gov

Derivation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. researchgate.net These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. walisongo.ac.idresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and molar refractivity.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with logP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. neliti.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and can include information about the molecular shape and electrostatic potential.

For quinolinone derivatives, various QSAR studies have employed a range of descriptors to build predictive models for activities such as anticancer and antituberculosis effects. nih.govnih.gov The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinolinone Derivatives

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electron Density researchgate.netnih.gov |

| Steric | van der Waals Volume, Molar Refractivity |

| Hydrophobic | logP, Hydration Energy neliti.comwalisongo.ac.id |

| Topological | Topological Polar Surface Area (TPSA) |

Chemometric Methods for Structure-Property Correlations (e.g., PCA, HCA, SDA, KNN, SIMCA)

Chemometric methods are indispensable statistical tools in the field of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. These methods enable the analysis of large datasets of molecular descriptors to identify the key structural features that govern the biological activity or physical properties of a series of compounds. For a set of quinolinone derivatives, including 2(1H)-Quinolinone, 3,4-dimethyl-, these techniques can reveal correlations between their structural attributes and a given property, such as receptor binding affinity or inhibitory activity. nih.gov

To apply these methods, a dataset of quinolinone analogues would be compiled, with 2(1H)-Quinolinone, 3,4-dimethyl- as a key member. For each compound, a range of molecular descriptors would be calculated using quantum chemical methods. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., heat of formation, solvation energy).

A hypothetical dataset of molecular descriptors for a series of quinolinone derivatives is presented below:

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| 2(1H)-Quinolinone | 145.16 | 1.35 | 3.8 | -6.2 | -1.5 | 15.2 |

| 2(1H)-Quinolinone, 3,4-dimethyl- | 173.21 | 2.15 | 4.2 | -5.9 | -1.3 | 5.8 |

| 3-methyl-2(1H)-Quinolinone | 159.19 | 1.75 | 4.0 | -6.0 | -1.4 | 9.1 |

| 4-methyl-2(1H)-Quinolinone | 159.19 | 1.75 | 3.9 | -6.1 | -1.4 | 12.5 |

| 6-chloro-2(1H)-Quinolinone | 179.60 | 2.05 | 3.5 | -6.4 | -1.8 | 7.3 |

| 3,4,6-trimethyl-2(1H)-Quinolinone | 187.24 | 2.55 | 4.3 | -5.8 | -1.2 | 3.1 |

Principal Component Analysis (PCA) would be employed to reduce the dimensionality of this descriptor dataset. nih.govresearchgate.netijpras.comelsevierpure.com PCA transforms the original, often inter-correlated, descriptors into a smaller set of uncorrelated variables known as principal components (PCs). nih.govresearchgate.netijpras.comelsevierpure.com The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of the relationships between the compounds in a lower-dimensional space. A plot of the first two PCs could reveal clustering of compounds based on their structural similarities and differences, with the position of 2(1H)-Quinolinone, 3,4-dimethyl- indicating its relationship to other analogues.

Hierarchical Cluster Analysis (HCA) could then be used to group the quinolinone derivatives based on their descriptor similarities. This method produces a dendrogram, a tree-like diagram that illustrates the hierarchical relationships between the compounds. The proximity of 2(1H)-Quinolinone, 3,4-dimethyl- to other compounds in the dendrogram would suggest similar structural features and potentially similar properties.

Stepwise Discriminant Analysis (SDA) is a technique used to select the subset of descriptors that best discriminate between predefined classes of compounds, for example, 'active' and 'inactive' derivatives. tibco.comtibco.comibm.com Starting with no descriptors in the model, SDA iteratively adds the most significant descriptor at each step until no further significant improvement in discrimination is achieved. tibco.comibm.com This would identify the key structural features of the quinolinone scaffold that are critical for its biological activity.

K-Nearest Neighbor (KNN) is a non-linear classification method that can be used to predict the activity of a new or untested compound based on the activities of its 'k' most similar neighbors in the descriptor space. nih.govacs.orgnih.govbiorxiv.orgyoutube.com The biological activity of 2(1H)-Quinolinone, 3,4-dimethyl- could be predicted by averaging the activities of its nearest neighbors in the dataset. acs.orgnih.gov The accuracy of the prediction would depend on the choice of 'k' and the distance metric used to define similarity. youtube.com

Soft Independent Modeling of Class Analogy (SIMCA) is a classification method that builds a separate PCA model for each class of compounds. researchgate.netucl.ac.ukmdatools.comreadthedocs.iorsc.org To classify a new compound like 2(1H)-Quinolinone, 3,4-dimethyl-, its distance to each class model is calculated. mdatools.com The compound is then assigned to the class for which it shows the best fit, or it can be identified as an outlier if it does not fit well into any of the predefined classes. researchgate.netmdatools.com

Computational Prediction of Interaction Types and Binding Affinities

Understanding how 2(1H)-Quinolinone, 3,4-dimethyl- interacts with a biological target, such as a receptor or enzyme, is crucial for its development as a potential therapeutic agent. Computational methods, particularly molecular docking, are powerful tools for predicting the binding mode and affinity of a small molecule within the active site of a protein. researchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net

The process of predicting the interaction of 2(1H)-Quinolinone, 3,4-dimethyl- with a hypothetical protein target would involve the following steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of 2(1H)-Quinolinone, 3,4-dimethyl- would be built and its geometry optimized using quantum chemical methods.

Molecular Docking: A docking program would be used to place the 2(1H)-Quinolinone, 3,4-dimethyl- molecule into the defined binding site of the protein in various possible orientations and conformations. mdpi.comresearchgate.net The program would then score these different poses based on a scoring function that estimates the binding affinity. researchgate.net

Analysis of Interactions: The best-scoring docked pose would be analyzed to identify the specific molecular interactions between 2(1H)-Quinolinone, 3,4-dimethyl- and the amino acid residues of the protein's active site. These interactions could include:

Hydrogen Bonds: The carbonyl oxygen and the N-H group of the quinolinone ring are potential hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The aromatic rings and the methyl groups can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The quinoline ring system can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Van der Waals Interactions: These are non-specific attractive or repulsive forces between the ligand and the protein.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated by the docking software's scoring function. A more negative binding energy generally indicates a stronger and more favorable interaction. nih.gov

A hypothetical summary of a molecular docking study for 2(1H)-Quinolinone, 3,4-dimethyl- with a target protein is presented below:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Phe256, Leu345, Ser122, Val346 |

| Hydrogen Bonds | N-H --- O (Ser122) |

| C=O --- H-N (Tyr123) | |

| Hydrophobic Interactions | Leu345, Val346 |

| π-π Stacking | Phe256 |

These computational predictions provide valuable insights into the potential mechanism of action of 2(1H)-Quinolinone, 3,4-dimethyl- and can guide the design of new analogues with improved binding affinities and specificities. nih.gov

Structure Activity Relationship Sar Paradigms in 2 1h Quinolinone, 3,4 Dimethyl Chemistry

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The biological activity and molecular interactions of quinolinone scaffolds are highly sensitive to the position and electronic characteristics of their substituents. Modifications on the carbocyclic and heterocyclic rings can significantly alter the molecule's ability to interact with biological targets.

Research on related heterocyclic systems like quinazolines has shown that the nature of substituents on the benzene (B151609) ring plays a crucial role in their inhibitory activities. For instance, in a series of 4(3H)-quinazolinone derivatives, substitutions on the primary aromatic ring (ring 1) were systematically evaluated to probe their effect on antibacterial activity. acs.org While many positions on this ring were found to be sensitive to substitution, specific placements of electron-withdrawing or electron-donating groups can modulate binding affinity to target proteins. acs.org

In a study of quinoline-based inhibitors, substitutions at the 6-position of the quinoline (B57606) core revealed that a fluorine atom led to the highest activity compared to chlorine or methyl groups, which showed reduced activity likely due to steric hindrance. acs.org This highlights the delicate balance between electronic effects and steric factors in achieving optimal molecular interactions.

Furthermore, studies on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors have underscored the importance of electrostatic and hydrophobic interactions for improving inhibitory activity. scielo.org.mx Analysis of these interactions revealed that specific residues in the binding pocket, such as Gln136, Val238, and Asn167, play a significant role in the binding of the quinoline moiety. scielo.org.mx

The following table summarizes the observed influence of substituent position on the activity of quinoline and quinazolinone derivatives, providing a framework for predicting the behavior of 3,4-dimethyl-2(1H)-quinolinone analogs.

| Scaffold | Substituent Position | Observed Effect on Activity | Reference |

| 4(3H)-Quinazolinone | Ring 1 | Sensitive to substitution, influencing antibacterial activity. | acs.org |

| Quinoline | 6-position | Fluorine > Chlorine > Methyl, suggesting steric constraints. | acs.org |

| Quinoline | Ortho vs. Para (on a phenyl substituent) | Ortho-substitutions on a linked benzene ring consistently yielded superior activity compared to meta and para positions. acs.org | acs.org |

| 2-Oxoquinoline | Arylaminothiazole substituent | Electrostatic and hydrophobic interactions are crucial for tubulin inhibition. | scielo.org.mx |

Steric and Electronic Effects of Alkyl and Aryl Substituents on Reactivity

The reactivity of the 2(1H)-quinolinone core, particularly at the C3 and C4 positions, is profoundly influenced by the steric bulk and electronic properties of alkyl and aryl substituents. These factors can dictate the accessibility of the reactive centers and the stability of reaction intermediates.

In the context of 3,4-dialkyl-2(1H)-quinolinones, the methyl groups at the C3 and C4 positions exert both steric and electronic effects. The electron-donating nature of the methyl groups can increase the electron density of the quinolinone ring system, potentially influencing its reactivity in electrophilic or nucleophilic reactions.

Studies on the synthesis of 3-substituted 2-quinolones have demonstrated how the nature of the substituent at the C3 position directs the outcome of chemical transformations. For example, sequential Heck reaction/cyclization processes to synthesize 3-substituted 2-quinolones show that the reaction pathway can be controlled by the choice of substituents on the starting materials. researchgate.net

Furthermore, the steric hindrance imposed by substituents can have a significant impact on reaction yields and product distribution. For instance, in the synthesis of chromeno[4,3-b]pyrrole derivatives, it was noted that a sterically bulky isopropyl group on a related 1,11-diyne substrate led to a significantly lower product yield, highlighting the negative impact of steric hindrance on the reaction. acs.org

The electronic nature of substituents also plays a critical role. In the synthesis of 2,4-disubstituted quinolines, the presence of electron-donating or electron-withdrawing groups on aromatic amines used in the reaction sequence influences the properties of the final products. austinpublishinggroup.com It was generally observed that having two bulky aryl groups at the 2 and 4 positions enhanced the biological activity of the synthesized quinoline derivatives. austinpublishinggroup.com

The table below illustrates the interplay of steric and electronic effects of substituents on the reactivity and activity of related quinoline systems.

| System | Substituent(s) | Observed Effect | Reference |

| 1,11-Diyne (for chromeno[4,3-b]pyrrole synthesis) | Steric isopropyl group | Greatly reduced product yield due to steric hindrance. | acs.org |

| 2,4-Disubstituted Quinolines | Two bulky aryl groups at C2 and C4 | Enhanced biological activity. | austinpublishinggroup.com |

| Quinoline-based POLRMT inhibitors | Methyl group at 6-position | Reduced activity due to steric hindrance. | acs.org |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of 3,4-dimethyl-2(1H)-quinolinone and its derivatives is a critical determinant of their ability to bind to specific biological targets. Conformational analysis provides insights into the preferred spatial arrangement of the molecule, which is essential for molecular recognition.

A study on two novel 4(1H)-quinolinones, (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) and (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ), revealed that differences in the substituent groups (nitro vs. chloro) led to variations in crystal packing and supramolecular arrangement. scielo.brscielo.br These differences in solid-state conformation can have implications for their solubility and bioavailability.

Design Principles for Derivatization Based on SAR Hypotheses

Based on the SAR paradigms gleaned from related quinolinone and quinazolinone structures, several design principles can be formulated for the derivatization of the 3,4-dimethyl-2(1H)-quinolinone scaffold to develop new molecules with desired biological activities.